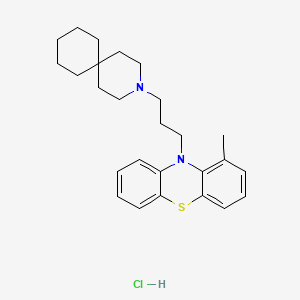
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride is a chemical compound known for its diverse applications in various scientific fields. This compound is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms. The unique structure of this compound allows it to interact with various biological systems, making it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride typically involves multiple steps, starting from phenothiazine. The process includes:
Alkylation: Phenothiazine is alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Cyclization: The intermediate product undergoes cyclization with 3-azaspiro[5.5]undecane to form the azaspiro structure.
Methylation: The final step involves methylation of the nitrogen atom to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure conditions to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride involves its interaction with various molecular targets, including:
Receptors: The compound can bind to specific receptors in the nervous system, modulating their activity.
Enzymes: It can inhibit or activate certain enzymes, affecting metabolic pathways.
Membranes: The compound can integrate into biological membranes, altering their properties and functions.
類似化合物との比較
Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride is unique compared to other phenothiazine derivatives due to its specific azaspiro structure. Similar compounds include:
Chlorpromazine: A widely used antipsychotic with a different side chain structure.
Thioridazine: Another antipsychotic with a similar core structure but different substituents.
Promethazine: An antihistamine with a different functional group arrangement.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties.
特性
CAS番号 |
6663-52-1 |
|---|---|
分子式 |
C26H35ClN2S |
分子量 |
443.1 g/mol |
IUPAC名 |
10-[3-(3-azaspiro[5.5]undecan-3-yl)propyl]-1-methylphenothiazine;hydrochloride |
InChI |
InChI=1S/C26H34N2S.ClH/c1-21-9-7-12-24-25(21)28(22-10-3-4-11-23(22)29-24)18-8-17-27-19-15-26(16-20-27)13-5-2-6-14-26;/h3-4,7,9-12H,2,5-6,8,13-20H2,1H3;1H |
InChIキー |
QWFARVILYDPYBN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN4CCC5(CCCCC5)CC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


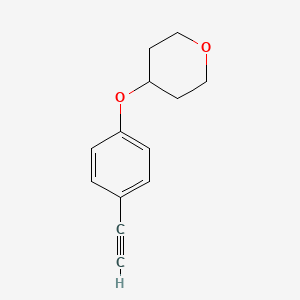
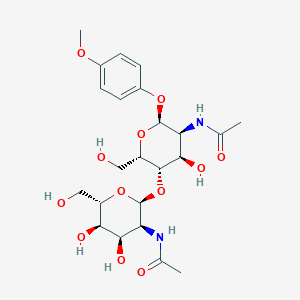
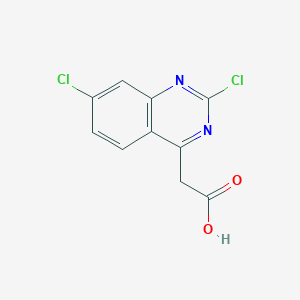

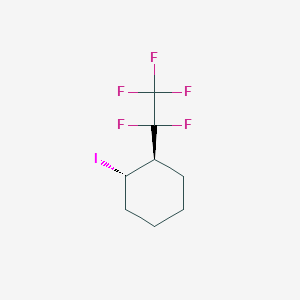
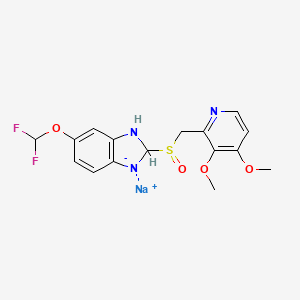
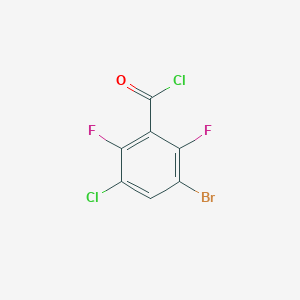
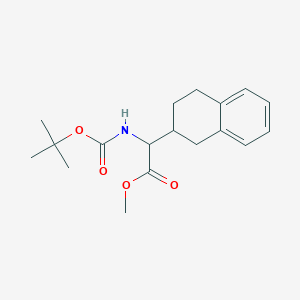
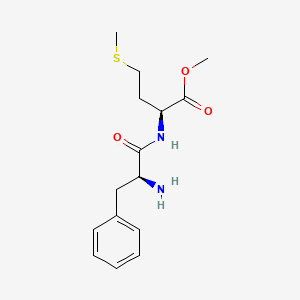
![2-(2-Ethanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721398.png)

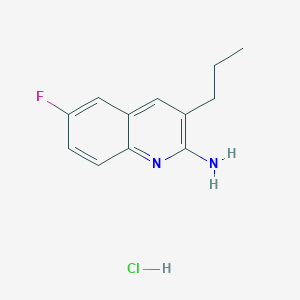
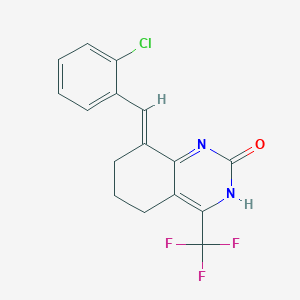
![3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
